Boc-D-Dab(ivDde)-OH
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Overview
Description
Boc-D-Dab(ivDde)-OH is a derivative of the amino acid 2,4-diaminobutyric acid. The compound is often used in peptide synthesis due to its protective groups, which help in the selective deprotection of amino acids during the synthesis process. The Boc (tert-butyloxycarbonyl) group protects the amino group, while the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group protects the side chain amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Dab(ivDde)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The Boc group is introduced using di-tert-butyl dicarbonate [(Boc)2O] in the presence of a base such as triethylamine. The ivDde group is introduced using 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl chloride in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Boc-D-Dab(ivDde)-OH undergoes several types of reactions, including:
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for Boc removal, hydrazine for ivDde removal.
Coupling: HATU or EDC in the presence of a base like N-methylmorpholine.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions .
Scientific Research Applications
Boc-D-Dab(ivDde)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme
Properties
Molecular Formula |
C22H36N2O6 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2R)-4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C22H36N2O6/c1-13(2)10-15(18-16(25)11-22(6,7)12-17(18)26)23-9-8-14(19(27)28)24-20(29)30-21(3,4)5/h13-14,25H,8-12H2,1-7H3,(H,24,29)(H,27,28)/t14-/m1/s1 |
InChI Key |
QSVRJSYPXRZMSU-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)CC(=NCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Canonical SMILES |
CC(C)CC(=NCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Origin of Product |
United States |
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